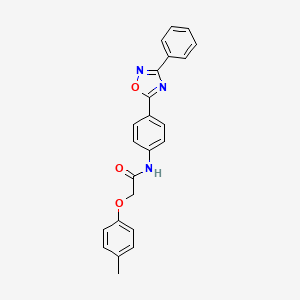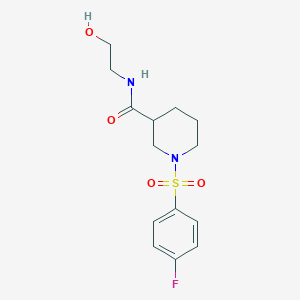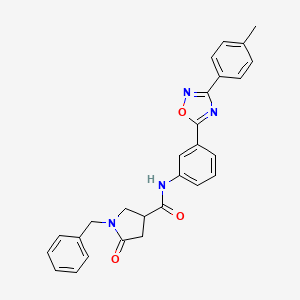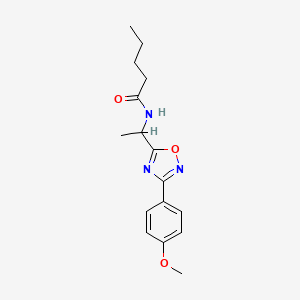
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as PTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood. However, studies have shown that N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has also been shown to bind to DNA and inhibit its replication, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has also been shown to bind to DNA and inhibit its replication. In vivo studies have shown that N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has low toxicity and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has low toxicity and does not cause any significant adverse effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as an anticancer agent.
Orientations Futures
There are several future directions for research on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One direction is to further study its mechanism of action and optimize its use as an anticancer agent. Another direction is to explore its potential applications in materials science and nanotechnology. Additionally, it would be interesting to study the interactions of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide with other molecules and investigate its potential as a fluorescent probe for the detection of metal ions.
Conclusion:
In conclusion, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and optimize its use as an anticancer agent. Additionally, its potential applications in materials science and nanotechnology should be explored further.
Méthodes De Synthèse
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is synthesized through a series of chemical reactions that involve the condensation of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline and p-tolyloxyacetic acid. The reaction is catalyzed by a suitable acid catalyst under reflux conditions. The resulting N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and dendrimers. In nanotechnology, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-13-20(14-8-16)28-15-21(27)24-19-11-9-18(10-12-19)23-25-22(26-29-23)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIHBMUDCGHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)







![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)